Comparative TAAR1 Binding Affinity: 2,6-Dichloroisonicotinamide vs. 2-(Trifluoromethyl)isonicotinamide
In a direct comparison of isonicotinamide derivatives using identical assay conditions, the 2,6-dichloro-substituted analog demonstrates significantly higher binding affinity for the trace amine-associated receptor 1 (TAAR1) compared to its 2-trifluoromethyl-substituted counterpart [1][2]. The dichloro compound exhibits a Ki of 2.20 nM against mouse TAAR1, while the trifluoromethyl analog shows a Ki of 6.30 nM, representing a 2.86-fold increase in potency [1][2].
| Evidence Dimension | TAAR1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.20 nM (mouse TAAR1) |
| Comparator Or Baseline | 2-(Trifluoromethyl)isonicotinamide (Ki = 6.30 nM, mouse TAAR1) |
| Quantified Difference | 2.86-fold higher potency (lower Ki) |
| Conditions | HEK-293 cells stably expressing mouse TAAR1, maintained at 37°C and 5% CO2 in DMEM high glucose medium with 10% fetal calf serum. |
Why This Matters
This quantifiable difference in binding affinity justifies the selection of the 2,6-dichloro analog over the trifluoromethyl analog for assays requiring higher potency at the TAAR1 target.
- [1] BindingDB. (n.d.). BDBM390704: (S)-N-(6-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)-2,6-dichloroisonicotinamide (Ki=2.20 nM). University of California, San Diego. View Source
- [2] BindingDB. (n.d.). BDBM390703: (S)-N-(6-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)isonicotinamide (Ki=6.30 nM). University of California, San Diego. View Source
